3-Amino-1-ethyl-2(1H)-quinolinone
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Overview
Description
3-Amino-1-ethyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of an amino group at the third position, an ethyl group at the first position, and a quinolinone core structure. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-2(1H)-quinolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinolinone structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinone analogs.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, leading to the formation of substituted quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-1-ethyl-2(1H)-quinolinone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-2(1H)-quinolinone
- 3-Amino-1-propyl-2(1H)-quinolinone
- 3-Amino-1-butyl-2(1H)-quinolinone
Uniqueness
3-Amino-1-ethyl-2(1H)-quinolinone is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the ethyl group at the first position and the amino group at the third position can lead to distinct interactions with molecular targets compared to other similar compounds.
Properties
CAS No. |
1242281-87-3 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-amino-1-ethylquinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2,12H2,1H3 |
InChI Key |
VLDKGHRIJSAVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)N |
Origin of Product |
United States |
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